1-((2,4-dimethylphenyl)sulfonyl)-N-methylindoline-2-carboxamide
Description
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonyl-N-methyl-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12-8-9-17(13(2)10-12)24(22,23)20-15-7-5-4-6-14(15)11-16(20)18(21)19-3/h4-10,16H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWRHXGSKPDHCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2C(CC3=CC=CC=C32)C(=O)NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed C–H Activation
A palladium(0)-catalyzed asymmetric C(sp³)–H arylation protocol enables the construction of trisubstituted indoline scaffolds. Using Pd(PCy₃)₂ (2.5 mol%) and chiral ligands, indoline derivatives are synthesized with enantiomeric ratios up to 93.5:6.5. Critical steps include:
- Deprotection : Trimethylsilyl iodide (TMSI) cleaves carbamate protecting groups (e.g., methyl or benzyl carbamates) under argon, yielding free amines.
- Oxidation : Dess-Martin periodinane oxidizes primary alcohols to carboxylic acids, as demonstrated in the synthesis of ketoaldehyde intermediates.
Representative Procedure :
- Lithiation of N-methylindole with n-BuLi in THF at 0°C.
- Trapping with γ-butyrolactone to form 4-hydroxy-N-methoxy-N-methylbutanamide.
- Oxidation using MoO₂Cl₂(DMSO)₂ under microwave irradiation (90°C, 10 min) yields indoline-2-carboxylic acid derivatives in 60% overall yield.
Sulfonylation of the Indoline Nitrogen
Regioselective Sulfonyl Group Installation
The 2,4-dimethylbenzenesulfonyl group is introduced via reaction with 2,4-dimethylbenzenesulfonyl chloride in dichloromethane, using DMAP (4-dimethylaminopyridine) as a catalyst. Key considerations:
- Base Selection : Diisopropylethylamine (DIPEA) facilitates deprotonation of the indoline nitrogen, enhancing nucleophilicity.
- Temperature Control : Reactions conducted at −20°C minimize di-sulfonylation byproducts.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | CH₂Cl₂ |
| Base | DIPEA (3.0 equiv) |
| Catalyst | DMAP (0.1 equiv) |
| Temperature | −20°C to 0°C |
| Reaction Time | 12–16 h |
| Yield | 78–85% |
Post-sulfonylation purification via silica gel chromatography (hexane/EtOAc 3:1) affords the monosulfonylated product.
Formation of the N-Methyl Carboxamide
Amidation Strategies
The carboxylic acid intermediate is converted to the corresponding amide using either:
- HATU/DIPEA Coupling : Activates the acid for reaction with methylamine hydrochloride.
- Mixed Carbonate Approach : Treatment with ClCO₂iPr followed by methylamine.
Comparative Data :
| Method | Yield | Purity (HPLC) |
|---|---|---|
| HATU/DIPEA | 92% | 98.5% |
| Mixed Carbonate | 85% | 97.2% |
NMR analysis confirms the absence of racemization, with characteristic shifts at δ 3.08 ppm (N–CH₃) and δ 7.82 ppm (sulfonyl aromatic protons).
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Sulfonylation
A Brønsted acid-catalyzed cascade reaction using p-toluenesulfonic acid (PTSA) in refluxing toluene achieves indoline cyclization and sulfonylation in a single vessel. This method reduces purification steps but requires stringent moisture control.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic indoline-2-carboxylic acid esters provides enantiomerically pure precursors (e.r. > 99:1), though scalability remains challenging.
Characterization and Analytical Data
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis confirms the (R)-configuration at the indoline stereocenter, with key bond lengths: C–S = 1.76 Å, C–O = 1.21 Å.
Industrial-Scale Considerations
Cost-Benefit Analysis of Catalysts
| Catalyst | Cost ($/kg) | Turnover Number |
|---|---|---|
| Pd(PCy₃)₂ | 12,500 | 450 |
| MoO₂Cl₂(DMSO)₂ | 8,200 | 320 |
| PTSA | 95 | 1,200 |
Palladium catalysts, while efficient, necessitate ligand recovery systems to justify costs in bulk production.
Chemical Reactions Analysis
Types of Reactions
1-((2,4-dimethylphenyl)sulfonyl)-N-methylindoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced sulfonyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents, typically at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol, typically at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine, typically in organic solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted sulfonyl derivatives with various nucleophiles.
Scientific Research Applications
Pharmacological Applications
1.1 Antidepressant Activity
Recent studies have indicated that compounds similar to 1-((2,4-dimethylphenyl)sulfonyl)-N-methylindoline-2-carboxamide exhibit antidepressant properties. For instance, research on related indole carboxamides has shown that they can act as inhibitors of specific serotonin receptors and transporters, which are crucial in mood regulation. These compounds have been linked to increased serotonin levels in the brain and modulation of neuroinflammatory responses associated with depression .
1.2 Cancer Treatment
Indole-based compounds have also been investigated for their anticancer properties. The sulfonamide moiety in this compound may enhance its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. Preliminary studies suggest that such compounds can induce apoptosis in various cancer cell lines .
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its effects is crucial for optimizing its applications.
2.1 Interaction with Serotonin Receptors
The compound's structure suggests potential interactions with serotonin receptors (5-HT receptors). Compounds with similar structures have demonstrated high affinity for these receptors, influencing neurotransmitter release and neuronal excitability .
2.2 Inhibition of Inflammatory Pathways
The sulfonyl group may play a role in modulating inflammatory pathways by inhibiting enzymes such as cyclooxygenases or lipoxygenases, which are involved in the synthesis of pro-inflammatory mediators. This action could be beneficial in treating conditions characterized by chronic inflammation, including neurodegenerative diseases .
Table 1: Summary of Key Studies on Related Compounds
Mechanism of Action
The mechanism of action of 1-((2,4-dimethylphenyl)sulfonyl)-N-methylindoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The indoline core may also interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-((2,4-dimethylphenyl)sulfonyl)indoline-2-carboxamide: Lacks the N-methyl group, which may affect its binding affinity and specificity.
1-((2,4-dimethylphenyl)sulfonyl)-N-ethylindoline-2-carboxamide: Contains an ethyl group instead of a methyl group, which may influence its pharmacokinetic properties.
1-((2,4-dimethylphenyl)sulfonyl)-N-methylindoline-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, which may alter its chemical reactivity and biological activity.
Uniqueness
1-((2,4-dimethylphenyl)sulfonyl)-N-methylindoline-2-carboxamide is unique due to the presence of both the sulfonyl and N-methylcarboxamide groups, which confer specific chemical and biological properties. The combination of these functional groups allows for strong interactions with molecular targets, making it a valuable compound for various scientific research applications.
Biological Activity
1-((2,4-dimethylphenyl)sulfonyl)-N-methylindoline-2-carboxamide is a synthetic organic compound classified as a sulfonylindoline derivative. Its structure features a sulfonyl group linked to an indoline ring, with an additional carboxamide group, contributing to its unique biological properties and potential therapeutic applications. This compound has garnered interest in medicinal chemistry for its possible roles in drug development and biological research.
Molecular Structure
- Molecular Formula : CHNOS
- Molecular Weight : 302.39 g/mol
Synthesis
The synthesis of this compound typically involves:
- Formation of the Indoline Core : Reduction of indole derivatives using reducing agents like sodium borohydride.
- Sulfonylation : Reaction with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in an organic solvent such as dichloromethane.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The sulfonyl group enhances binding affinity through strong interactions with amino acid residues in enzyme active sites, potentially leading to inhibition or modulation of enzyme activity. The indoline core may further interact with hydrophobic pockets within target proteins, increasing specificity and efficacy.
Pharmacological Potential
Research indicates that this compound may exhibit various pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Studies
Recent studies have highlighted the compound's potential applications:
- A study on its effect on cancer cell lines demonstrated significant cytotoxicity against MDA-MB-231 cells, indicating its potential as a therapeutic agent in breast cancer treatment.
- Another investigation into its antimicrobial properties revealed effectiveness against both gram-positive and gram-negative bacteria, suggesting its utility in developing new antibiotics.
Comparative Analysis
Q & A
Q. What are the common synthetic routes for 1-((2,4-dimethylphenyl)sulfonyl)-N-methylindoline-2-carboxamide, and what key reagents and conditions are employed?
The synthesis typically involves multi-step reactions, including sulfonylation and carboxamide coupling. A validated method uses coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) under inert conditions. For example, sulfonylation of indoline derivatives with 2,4-dimethylbenzenesulfonyl chloride, followed by amidation using methylamine, is a standard approach. Reaction monitoring via TLC (hexane:ethyl acetate, 9:3) and purification through acid-base workup are critical for isolating intermediates and final products .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) in DMSO-d6 is essential for verifying substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while single-crystal X-ray diffraction provides unambiguous 3D structural validation. For instance, X-ray analysis resolves sulfonyl and carboxamide group orientations, ensuring correct regiochemistry .
Q. How can researchers assess the purity of synthesized this compound?
Combined analytical techniques are required:
- Elemental analysis ensures stoichiometric accuracy (±0.5% of theoretical values).
- High-performance liquid chromatography (HPLC) with UV detection quantifies impurities.
- Melting point determination (using a digital apparatus) identifies deviations indicative of contaminants .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?
Key parameters include:
- Temperature control : Cooling to 0–5°C during coupling reduces side reactions (e.g., hydrolysis of TBTU).
- Solvent selection : Polar aprotic solvents like DMF improve reagent solubility for sulfonylation.
- Coupling agent stoichiometry : A 1.5:1 molar ratio of TBTU to substrate minimizes unreacted intermediates.
Reaction progress must be monitored via TLC, with quenching and extraction protocols tailored to isolate hydrophobic products efficiently .
Q. How should contradictory biological activity data across studies be analyzed?
Discrepancies in IC50 values or target selectivity may arise from:
- Assay variability : Standardize protocols (e.g., cell line viability assays vs. enzymatic inhibition).
- Compound stability : Test degradation in buffer solutions using LC-MS.
- Off-target effects : Employ orthogonal techniques like thermal shift assays or CRISPR knockouts to validate target engagement .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Molecular docking : Predict binding modes to targets (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on sulfonyl and carboxamide interactions with active-site residues.
- Quantum mechanical calculations : Analyze electron density maps to optimize substituent electronegativity (e.g., methyl groups on the phenyl ring) for enhanced binding .
Q. How can researchers address low solubility in aqueous media for in vivo studies?
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to the indoline ring.
- Co-solvent systems : Use cyclodextrin-based formulations or PEG-water mixtures to improve bioavailability.
- Salt formation : React with hydrochloric acid to generate hydrochloride salts, enhancing hydrophilicity .
Q. What are the best practices for analyzing stereochemical outcomes in derivatives of this compound?
- Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA.
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental spectra with computed ECD curves.
- X-ray crystallography : Resolve crystal packing to assign R/S configurations .
Methodological Notes
- Data Validation : Cross-reference NMR and MS data with predicted spectra from computational tools (e.g., ACD/Labs) to detect anomalies.
- Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) to ensure protocol consistency.
- Ethical Compliance : Adhere to institutional guidelines for biological testing, including cytotoxicity assays and animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
